4-tert-butyl-N-(1-ethyl-4-piperidinyl)benzamide
説明
4-tert-butyl-N-(1-ethyl-4-piperidinyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.
作用機序
4-tert-butyl-N-(1-ethyl-4-piperidinyl)benzamide selectively inhibits the activity of BTK, a key mediator of B-cell receptor signaling. By blocking BTK, this compound disrupts the survival and proliferation of cancer cells, leading to their death. This compound has also been shown to inhibit other signaling pathways, such as AKT and ERK, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit their migration and invasion. It has also been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which play a crucial role in the elimination of cancer cells. This compound has been well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
The advantages of using 4-tert-butyl-N-(1-ethyl-4-piperidinyl)benzamide in lab experiments include its high potency and selectivity for BTK, as well as its low toxicity to normal cells. Its relatively simple synthesis method and high yield also make it a suitable candidate for further research and development. The limitations of using this compound include its limited solubility in water and its potential for off-target effects on other kinases.
将来の方向性
For the research and development of 4-tert-butyl-N-(1-ethyl-4-piperidinyl)benzamide include its clinical evaluation in human trials, as well as its optimization for use in combination with other drugs. Further studies are also needed to elucidate its mechanism of action and potential off-target effects. This compound may also have potential applications in other diseases, such as autoimmune disorders and inflammatory diseases, which are also mediated by BTK signaling.
科学的研究の応用
4-tert-butyl-N-(1-ethyl-4-piperidinyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including B-cell malignancies, lymphomas, and leukemias. It has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo, with minimal toxicity to normal cells. This compound has also been studied in combination with other drugs, such as venetoclax and rituximab, to enhance its therapeutic efficacy.
特性
IUPAC Name |
4-tert-butyl-N-(1-ethylpiperidin-4-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-5-20-12-10-16(11-13-20)19-17(21)14-6-8-15(9-7-14)18(2,3)4/h6-9,16H,5,10-13H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYBWBRYPWTCHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。